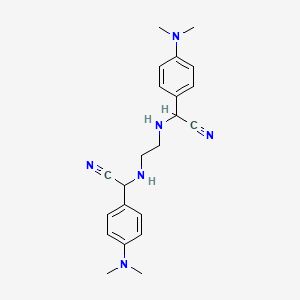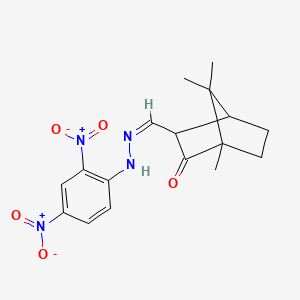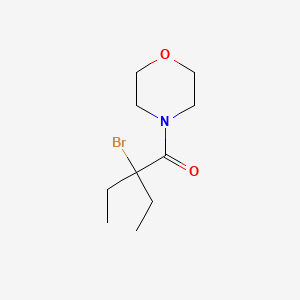
2-Bromo-2-ethyl-1-(morpholin-4-yl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-2-éthyl-1-(morpholin-4-yl)butan-1-one est un composé chimique de formule moléculaire C10H18BrNO2. Il est caractérisé par la présence d'un atome de brome, d'un groupe éthyle et d'un cycle morpholine lié à un squelette de butanone.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 2-Bromo-2-éthyl-1-(morpholin-4-yl)butan-1-one implique généralement la bromination de 2-éthyl-1-(morpholin-4-yl)butan-1-one. La réaction est réalisée en utilisant du brome ou un réactif contenant du brome dans des conditions contrôlées afin d'assurer une bromination sélective à la position souhaitée.
Réaction de bromination :
Méthodes de production industrielle
Dans un environnement industriel, la production de 2-Bromo-2-éthyl-1-(morpholin-4-yl)butan-1-one peut impliquer des procédés à flux continu pour améliorer l'efficacité et le rendement. L'utilisation de réacteurs automatisés et le contrôle précis des paramètres de réaction garantissent une qualité de produit constante.
Analyse Des Réactions Chimiques
Types de réactions
2-Bromo-2-éthyl-1-(morpholin-4-yl)butan-1-one peut subir diverses réactions chimiques, notamment :
Substitution nucléophile : L'atome de brome peut être remplacé par des nucléophiles tels que les amines, les thiols ou les alcoolates.
Réduction : Le groupe carbonyle peut être réduit en alcool en utilisant des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4).
Oxydation : Le composé peut être oxydé pour former des acides carboxyliques ou d'autres dérivés oxydés en utilisant des agents oxydants tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3).
Réactifs et conditions courantes
-
Substitution nucléophile
Réactifs : Amines, thiols, alcoolates
Solvant : Solvants aprotiques polaires (par exemple, le diméthylformamide, DMF)
Température : Température ambiante à reflux
Temps de réaction : Plusieurs heures
-
Réduction
Réactifs : Borohydrure de sodium (NaBH4), hydrure de lithium et d'aluminium (LiAlH4)
Solvant : Éthanol (EtOH), tétrahydrofurane (THF)
Température : 0°C à température ambiante
Temps de réaction : 1-2 heures
-
Oxydation
Réactifs : Permanganate de potassium (KMnO4), trioxyde de chrome (CrO3)
Solvant : Eau, acétone
Principaux produits formés
Substitution nucléophile : Dérivés substitués avec divers groupes fonctionnels
Réduction : Alcools correspondants
Oxydation : Acides carboxyliques ou autres dérivés oxydés
4. Applications de la recherche scientifique
2-Bromo-2-éthyl-1-(morpholin-4-yl)butan-1-one a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques complexes et de produits pharmaceutiques.
Biologie : Investigé pour ses activités biologiques potentielles, y compris les propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme candidat médicament potentiel pour diverses applications thérapeutiques.
Industrie : Utilisé dans le développement de produits chimiques et de matériaux de spécialité.
5. Mécanisme d'action
Le mécanisme d'action de 2-Bromo-2-éthyl-1-(morpholin-4-yl)butan-1-one dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec des cibles moléculaires telles que les enzymes ou les récepteurs, conduisant à la modulation de voies biochimiques. L'atome de brome et le cycle morpholine sont des caractéristiques structurales clés qui contribuent à sa réactivité et à son affinité de liaison.
Applications De Recherche Scientifique
2-Bromo-2-ethyl-1-(morpholin-4-yl)butan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-2-ethyl-1-(morpholin-4-yl)butan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and morpholine ring are key structural features that contribute to its reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-Bromo-2-méthyl-1-(morpholin-4-yl)propan-1-one
- 2-Chloro-2-éthyl-1-(morpholin-4-yl)butan-1-one
- 2-Bromo-2-éthyl-1-(pipéridin-4-yl)butan-1-one
Unicité
2-Bromo-2-éthyl-1-(morpholin-4-yl)butan-1-one est unique en raison de la présence à la fois d'un atome de brome et d'un cycle morpholine, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Numéro CAS |
7146-85-2 |
|---|---|
Formule moléculaire |
C10H18BrNO2 |
Poids moléculaire |
264.16 g/mol |
Nom IUPAC |
2-bromo-2-ethyl-1-morpholin-4-ylbutan-1-one |
InChI |
InChI=1S/C10H18BrNO2/c1-3-10(11,4-2)9(13)12-5-7-14-8-6-12/h3-8H2,1-2H3 |
Clé InChI |
ZAVSIBPANORZOP-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(C(=O)N1CCOCC1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B11947165.png)
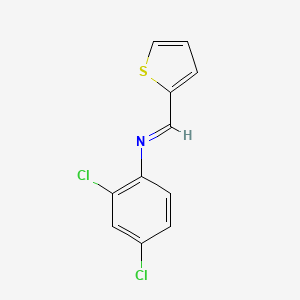
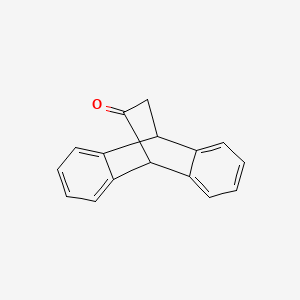



![1-Bromo-9-oxopentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carboxylic acid](/img/structure/B11947200.png)

![2-{Methoxy[1-(trimethylsilyl)cyclopropyl]methyl}cyclohexan-1-one](/img/structure/B11947215.png)

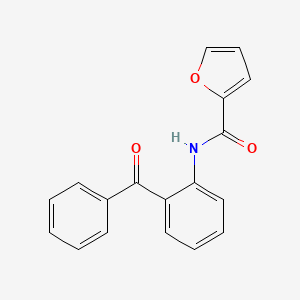
![9lambda~6~-Thiabicyclo[4.2.1]non-7-ene-9,9-dione](/img/structure/B11947239.png)
